Product packaging for 4-Nitro-1H-benzo[d]imidazol-6-ol(Cat. No.:)

4-Nitro-1H-benzo[d]imidazol-6-ol

Cat. No.: B12825201
M. Wt: 179.13 g/mol
InChI Key: KQZYLWARAWRASU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitro-1H-benzo[d]imidazol-6-ol is a chemical compound for research and development applications. As a nitro-substituted benzimidazole, this class of compounds is of significant interest in medicinal chemistry and materials science. Benzimidazole derivatives are recognized as privileged structures in drug discovery due to their diverse biological activities. The specific research applications and mechanism of action for this compound are not fully characterized. Researchers are advised to consult the scientific literature for the latest studies on this compound. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5N3O3 B12825201 4-Nitro-1H-benzo[d]imidazol-6-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5N3O3

Molecular Weight

179.13 g/mol

IUPAC Name

7-nitro-3H-benzimidazol-5-ol

InChI

InChI=1S/C7H5N3O3/c11-4-1-5-7(9-3-8-5)6(2-4)10(12)13/h1-3,11H,(H,8,9)

InChI Key

KQZYLWARAWRASU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)[N+](=O)[O-])O

Origin of Product

United States

Spectroscopic and Structural Elucidation of 4 Nitro 1h Benzo D Imidazol 6 Ol

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

No experimental ¹H or ¹³C NMR data for 4-Nitro-1H-benzo[d]imidazol-6-ol has been found in the reviewed scientific literature. Such data would be essential for confirming the molecular skeleton by identifying the chemical shifts and coupling constants of the protons on the aromatic ring and the imidazole (B134444) moiety, as well as the carbon resonances.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Published mass spectrometry data, which would confirm the molecular weight (C₇H₅N₃O₃, 179.13 g/mol ) and provide insight into the fragmentation patterns and structural stability of this compound, is not available.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Specific IR spectra for this compound are unavailable. An experimental spectrum would be expected to show characteristic absorption bands for N-H, O-H, aromatic C-H, C=N, and C=C stretching, as well as strong asymmetric and symmetric stretching bands for the nitro (NO₂) group. Similarly, no UV-Vis spectroscopic data is available to analyze the electronic transitions within the molecule.

Solid-State Structural Determination by X-ray Crystallography

Elucidation of Molecular Conformation and Tautomeric Forms

There are no published X-ray crystallography studies for this compound. A crystal structure would be required to definitively determine the three-dimensional arrangement of the atoms, bond lengths, bond angles, and the predominant tautomeric form (N1-H vs. N3-H) present in the solid state.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking) in Crystal Lattices

Without a determined crystal structure, a detailed analysis of the intermolecular forces governing the crystal packing of this compound is not possible. Such an analysis would reveal the specific hydrogen bonding networks involving the hydroxyl, imidazole N-H, and nitro groups, as well as any potential π-π stacking interactions between the aromatic rings of adjacent molecules.

Computational and Theoretical Investigations of 4 Nitro 1h Benzo D Imidazol 6 Ol

Quantum Chemical Approaches: Density Functional Theory (DFT) Studies

No specific studies detailing the HOMO-LUMO energy gap, electron density distribution, or Mulliken and NBO charge analyses for 4-Nitro-1H-benzo[d]imidazol-6-ol were found. Such studies would be critical for understanding the molecule's electronic behavior, reactivity, and kinetic stability. irjweb.com For related benzimidazoles, the HOMO-LUMO gap is a key indicator of chemical reactivity and bioactivity. irjweb.com

Calculated vibrational frequencies (FT-IR and Raman) are essential for interpreting experimental spectra and confirming molecular structure. While DFT methods are standard for these predictions for similar molecules, specific computational data for the vibrational modes of this compound is not available. researchgate.netnih.gov

MEP analysis is used to identify the electrophilic and nucleophilic sites of a molecule, providing insights into its reactive behavior and intermolecular interactions. researchgate.netnih.gov An MEP map for this compound would visualize the charge distribution and potential sites for hydrogen bonding, but no such specific analysis has been published.

NBO analysis explains charge transfer, hyperconjugative interactions, and the stability of a molecule. rsc.orgwisc.eduicm.edu.pl It provides a detailed picture of the bonding and electronic structure. A study on the tautomerism of 5-nitro-1H-benzo[d]imidazole included NBO analysis, but this did not include the 6-ol substitution and thus the results are not directly applicable. physchemres.org

Molecular Modeling and Simulation Techniques

Molecular docking is a computational technique used to predict how a ligand might bind to a protein or other macromolecular target. nih.gov Numerous docking studies have been performed on benzimidazole (B57391) derivatives to explore their potential as inhibitors for various enzymes or receptors. nih.govresearchgate.net However, no specific molecular docking studies featuring this compound as the ligand were identified in the literature search.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, offering a dynamic view of molecular systems over time. These simulations are instrumental in exploring the conformational landscape of a molecule and its interactions with biological targets.

For benzimidazole derivatives, MD simulations have been employed to understand their stability when interacting with various proteins. epa.gov These studies typically involve placing the molecule in a simulated physiological environment and observing its movements and the non-covalent interactions it forms. Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in the displacement of a selection of atoms for a particular frame with respect to a reference frame. It provides insights into the stability of the molecule and its complex with a target protein over the simulation period. Stable systems generally exhibit low RMSD values.

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues or parts of the molecule. It helps to identify flexible regions within the molecule or the protein it is bound to.

While specific MD simulation data for this compound is not readily found, the table below illustrates the kind of data that would be generated from such a study, based on typical findings for related benzimidazole derivatives.

ParameterSimulated Value (Illustrative)Interpretation
RMSD 1.5 ÅIndicates a stable conformation of the molecule within a binding site.
RMSF High flexibility in the nitro group regionSuggests the nitro group may be involved in dynamic interactions.
Radius of Gyration 12 ÅReflects a compact and stable overall structure of the molecule-protein complex.

These simulations are crucial for understanding how this compound might behave in a biological system, predicting its binding modes to target proteins, and assessing the stability of such interactions.

Structure-Energy Relationship Analysis of Tautomers and Conformers

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For molecules like this compound, which possess rotatable bonds and acidic protons, the existence of different tautomers and conformers is a critical consideration.

Tautomers are isomers of a compound that readily interconvert by a chemical reaction called tautomerization. This most commonly involves the migration of a hydrogen atom, accompanied by a switch of a single bond and adjacent double bond. For this compound, tautomerism can occur at the imidazole (B134444) ring.

Conformers are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. The relative energies of these conformers determine their population at equilibrium.

Computational methods, particularly density functional theory (DFT), are used to calculate the energies of different tautomers and conformers. These calculations help to identify the most stable forms of the molecule, which are likely to be the most biologically relevant. The study of benzimidazole derivatives has shown that different conformers can have significantly different energies and, therefore, different biological activities.

Below is an illustrative table of the kind of data that would be generated from a structure-energy relationship analysis of this compound.

Isomeric FormRelative Energy (kcal/mol) (Illustrative)Predicted Population at 298 K (Illustrative)
Tautomer A 0.095%
Tautomer B 2.55%
Conformer 1 (of Tautomer A) 0.080%
Conformer 2 (of Tautomer A) 1.215%
Conformer 3 (of Tautomer A) 3.05%

Understanding the energetic landscape of these different forms is essential for designing molecules with specific shapes and functionalities.

Predictive Computational Chemistry for Biological Activity and ADMET Properties

In the early stages of drug discovery, predictive computational models are invaluable for assessing the potential of a compound to be a successful drug. These in silico methods predict a range of properties, including biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).

For nitrobenzimidazole derivatives, computational tools are used to predict their drug-likeness based on criteria such as Lipinski's rule of five. Furthermore, ADMET prediction models can forecast properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity. These predictions are crucial for prioritizing compounds for further experimental testing.

A typical ADMET profile for a benzimidazole derivative, as would be predicted for this compound, is illustrated in the table below.

PropertyPredicted Value (Illustrative)Interpretation
Molecular Weight < 500 g/mol Compliant with Lipinski's rules
LogP < 5Compliant with Lipinski's rules
H-bond Donors < 5Compliant with Lipinski's rules
H-bond Acceptors < 10Compliant with Lipinski's rules
Oral Bioavailability HighGood potential for oral administration
Blood-Brain Barrier Penetration LowLess likely to cause central nervous system side effects
Ames Mutagenicity Potential ConcernThe nitro group can be a structural alert for mutagenicity. epa.gov

These predictive studies are vital for flagging potential liabilities of a compound early in the development process, thereby saving time and resources.

Structure Activity Relationship Sar Studies for Derivatives of 4 Nitro 1h Benzo D Imidazol 6 Ol

General Principles of SAR in Benzimidazole (B57391) Chemistry

The benzimidazole scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, is a privileged structure in medicinal chemistry due to its structural similarity to naturally occurring purine (B94841) nitrogen bases like adenine (B156593) and guanine. rsc.orgimpactfactor.org This allows benzimidazole derivatives to interact readily with a wide array of biological macromolecules. impactfactor.orgresearchgate.netrsc.org The versatility of the benzimidazole nucleus allows for substitutions at various positions, primarily N-1, C-2, C-4, C-5, C-6, and C-7, which significantly influences the compound's physicochemical properties and biological activity. impactfactor.orgnih.gov

Key principles of SAR for the benzimidazole class include:

Substitution at N-1: Modification at the N-1 position with various groups, such as benzyl (B1604629) or other heterocyclic rings, can enhance biological activity. The introduction of a benzyl group has been shown to improve anti-inflammatory action. mdpi.comnih.gov

Substitution at C-2: The C-2 position is a common site for modification. Introducing different aryl or alkyl groups, or even other heterocyclic systems like triazole or oxadiazole, can profoundly impact the compound's potency and spectrum of activity. rsc.orgrjptonline.org For instance, linking a 2-pyridinyl group at this position has been explored for anti-inflammatory effects. mdpi.com

Substitution on the Benzene Ring (C-4 to C-7): The nature and position of substituents on the benzene portion of the scaffold are crucial. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electronic environment of the ring system, affecting target binding and pharmacokinetic properties. mdpi.comfrontiersin.org Strategic placement of substituents at the 5- and 6-positions has been a major focus of optimization for various therapeutic targets. rsc.org

The pharmacological profile of benzimidazole derivatives is a complex interplay between the core structure and the appended functional groups, which allows for the fine-tuning of their interactions with biological targets. impactfactor.org

Impact of Nitro Group Position and Substituents on Biological Potency

The nitro group, a strong electron-withdrawing substituent, significantly influences the biological potency of benzimidazole derivatives. Its position on the benzene ring is a critical determinant of activity. mdpi.com

Positional Importance: Studies have shown that the location of the nitro group is crucial. For example, in some imidazole derivatives, isomers with a nitro group at the 4-position are reported to be significantly more active than those with the group at the 5-position. nih.gov In one study on anti-inflammatory agents, a benzimidazole derivative with an electron-withdrawing nitro group at the 6-position demonstrated higher activity compared to other compounds in the series. mdpi.com Conversely, another study noted that the presence of a nitro group at the meta or para position of a phenyl ring substituted at the C-2 position contributed to antimicrobial properties. frontiersin.org

Electronic Effects: As a powerful electron-withdrawing group, the nitro group can modulate the electronic properties of the entire benzimidazole system. nih.gov This alteration can enhance interactions with biological targets. For instance, the reduction of the nitro group is sometimes a necessary step for the activation of certain drugs, indicating its role in the mechanism of action. nih.gov

Influence on Activity: The incorporation of a nitro group has been linked to various biological activities. In some series, its presence is essential for antibacterial or antitubercular effects. frontiersin.orgmdpi.com For example, the presence of a nitro group on an indole (B1671886) ring hybridized with a benzimidazole-triazole structure was correlated with good antimicrobial activity. mdpi.com

The table below summarizes findings on the impact of the nitro group.

Compound SeriesNitro Group PositionObserved EffectReference(s)
Imidazole DerivativesPosition 4 vs. Position 54-nitro isomers were 2 to 2000 times more active than 5-nitro isomers. nih.gov
1,2,6-trisubstituted benzimidazolesPosition 6A nitro group at this position resulted in higher anti-inflammatory activity. mdpi.com
Benzimidazole-indole hybridsOn the indole ringCorrelated with good antimicrobial activity. mdpi.com
2-phenyl benzimidazole derivativespara-position of phenyl ringImportant for antimicrobial activity. rjptonline.org

Influence of Hydroxyl Group and its Derivatization on Efficacy

The hydroxyl group, as a hydrogen bond donor and acceptor, can play a significant role in the interaction of benzimidazole derivatives with their biological targets. Its derivatization into ethers or esters is a common strategy to modulate potency, selectivity, and pharmacokinetic properties.

Direct Influence: The presence of a hydroxyl group can be beneficial for activity. In a study of PPARγ agonists, benzimidazole derivatives with hydroxyl substituents on an attached phenyl ring resulted in potent partial agonists, suggesting the formation of additional hydrogen bonds with the target receptor. nih.gov

Derivatization Effects: Replacing the hydroxyl group with other functionalities, such as methoxy, ethoxy, or propargyl groups, can fine-tune the compound's activity profile. nih.gov This modification can alter lipophilicity, steric profile, and metabolic stability. For example, a study on anti-inflammatory agents found that a para-methoxy group on a phenyl ring at the C-2 position of a benzimidazole resulted in potent activity. mdpi.com The substitution of a hydroxyl group can sometimes lead to a reduction in activity, highlighting its importance in target binding for certain compound series. mdpi.com

Positional Effects of Various Substituents on Pharmacological Profiles (e.g., R1-R5 groups)

The pharmacological profile of a benzimidazole derivative is highly dependent on the specific placement of various substituents around the core structure. The effects of these substituents are often position-specific, and small changes can lead to significant differences in biological activity. nih.govnih.gov

The following table summarizes the observed effects of substituents at different positions on the benzimidazole ring based on various studies.

PositionSubstituent TypeGeneral Effect on Biological ActivityReference(s)
N-1 Benzyl groupEnhanced anti-inflammatory action. mdpi.com
Isopropylsulfonyl groupImportant for p38α MAP kinase inhibition. nih.gov
Substituted pyrimidin-2-ylCan yield potent anti-inflammatory products. mdpi.com
C-2 Phenyl group (unsubstituted)Preferred for COX-1/2 and 5-lipoxygenase inhibition in some series. nih.gov
4-methoxyphenyl groupFavored anti-inflammatory activity. nih.gov
Chloro- or hydroxy-substituted phenylReduced anti-inflammatory activity in some naphthimidazole series. nih.gov
C-5 / C-6 Carboxamide group (at C-5)Resulted in highly selective CB2 agonist activity. mdpi.com
Nitro group (at C-6)Increased anti-inflammatory activity. mdpi.com
Aryl substituents (at C-5 or C-6)Strongly influenced potency and efficacy as PPARγ agonists. nih.gov
Chlorine group (at C-6)Important for antibacterial activity in certain quinoline (B57606) hybrids. rjptonline.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. imist.ma These models are valuable for predicting the efficacy of unsynthesized compounds and for understanding the key molecular descriptors that govern their potency. imist.maresearchgate.netnih.gov

Several 2D and 3D-QSAR studies have been successfully applied to benzimidazole derivatives to predict their activity against various targets, including cancer cell lines, fungi, and kinases. researchgate.netnih.govpnrjournal.com

Key findings from QSAR studies on benzimidazole derivatives include:

Statistical Significance: Many developed QSAR models show high statistical significance, with squared correlation coefficients (R²) often exceeding 0.8 or 0.9, indicating a strong correlation between the descriptors and the observed activity. imist.maresearchgate.netpnrjournal.com

Important Descriptors: QSAR analyses have identified several physicochemical descriptors that are critical for the biological activity of benzimidazoles. These frequently include:

Lipophilicity (logP): This descriptor often governs the ability of the compound to cross cell membranes. nih.gov

Electronic Descriptors (e.g., Dipole Moment): These relate to how the molecule interacts with the electronic environment of the target's active site. nih.gov

Steric and Topological Descriptors (e.g., Surface Area): These describe the size and shape of the molecule, which are crucial for a proper fit within the binding pocket. nih.gov

Predictive Power: The predictive ability of these models is typically validated using a test set of compounds that were not used in the model's creation. imist.manih.gov A high predictive R² (pred_r²) value confirms the model's utility in forecasting the activity of novel derivatives. pnrjournal.comijpsonline.com

The table below presents data from representative QSAR studies on benzimidazole derivatives.

Study FocusModel TypeKey Statistical ParametersImportant Descriptors IdentifiedReference(s)
Anticancer (MDA-MB-231)2D-QSARR² = 0.904Not specified in abstract researchgate.netvjs.ac.vn
Antifungal (S. cerevisiae)2D-QSARNot specified in abstractLipophilicity (logP), Dipole Moment (DM), Surface Area Grid (SAG) nih.gov
p38 MAPK Inhibitors3D-QSARR²(MLR) = 0.90, R²(NN) = 0.92Not specified in abstract imist.ma
Antifungal (C. albicans)2D-QSARr² = 0.8361, q² = 0.7457, pred_r² = 0.6511Not specified in abstract pnrjournal.com

Exploration of Pharmacophore Models Derived from Benzimidazole-based Inhibitors

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. researchgate.netjaptronline.com These models are instrumental in virtual screening to identify new potential inhibitors and in guiding the rational design of more potent derivatives. nih.gov

Pharmacophore modeling for benzimidazole-based inhibitors has identified key interaction points for various targets:

Common Features: Across different targets, pharmacophore models for benzimidazole inhibitors frequently highlight the importance of hydrogen bond acceptors, hydrogen bond donors, and aromatic rings as crucial features for binding. japtronline.complantarchives.org

Target-Specific Models:

Estrogen Alpha Receptor (ERα): A pharmacophore model for ERα inhibitors identified two hydrogen bond donors and three aromatic rings as critical features for activity. japtronline.com

Multi-kinase Inhibitors (VEGFR-2, FGFR-1, BRAF): A receptor-based pharmacophore model described ligand binding to key amino acid residues in the hinge region, the activation loop, and an allosteric back pocket of the kinases. researchgate.netnih.gov

Factor IXa Inhibitors: Modeling of benzimidazole analogues identified distinctive chemical features required for potent inhibition, which were then used to guide further design. ijpsonline.com

COX Inhibitors: A pharmacophore hypothesis for a benzimidazole derivative binding to COX-1 included one hydrogen bond acceptor, two aromatic rings, and one hydrophobic interaction. plantarchives.org

These models provide a 3D blueprint for the ideal inhibitor, enabling a more focused and efficient drug discovery process. nih.gov

Mechanistic Insights into the Biological Activities of 4 Nitro 1h Benzo D Imidazol 6 Ol Analogues

Molecular Mechanisms of Antimicrobial Action

The antimicrobial efficacy of 4-Nitro-1H-benzo[d]imidazol-6-ol analogues extends to bacteria, fungi, and mycobacteria, with distinct mechanisms of action for each.

Antibacterial Activity: Inhibition of Bacterial Growth and Specific Enzyme Targets (e.g., DHFR)

The antibacterial action of benzimidazole (B57391) analogues is significantly attributed to their ability to inhibit dihydrofolate reductase (DHFR), a crucial enzyme in both prokaryotic and eukaryotic cells. nih.govnih.gov DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential precursor for the synthesis of nucleotides and certain amino acids. nih.govnih.gov By inhibiting this enzyme, the benzimidazole derivatives effectively halt DNA synthesis and cell proliferation, leading to bacterial cell death. nih.gov

Molecular docking studies have predicted that dihydrofolate reductase from Staphylococcus aureus is a likely target for nitro- and chloro-substituted benzimidazole derivatives. researchgate.net A series of 7-(benzimidazol-1-yl)-2,4-diaminoquinazolines were specifically designed as DHFR inhibitors. One potent compound from this series demonstrated a high affinity for S. aureus DHFR with an inhibitory constant (Ki) of 0.002 nM and exhibited 46,700-fold selectivity over the human DHFR enzyme. acs.org This highlights the potential for developing selective antibacterial agents based on the benzimidazole scaffold.

Table 1: Antibacterial Activity of Selected Benzimidazole Analogues
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
7-((2-thiazol-2-yl)benzimidazol-1-yl)-2,4 diaminoquinazolineS. aureus (wild type)0.0125 acs.org
7-((2-thiazol-2-yl)benzimidazol-1-yl)-2,4 diaminoquinazolineS. aureus (trimethoprim-resistant)0.25 acs.org

Antifungal Efficacy and Related Biochemical Pathways

The primary antifungal mechanism for many benzimidazole derivatives involves the disruption of the fungal cell membrane's integrity by inhibiting ergosterol (B1671047) biosynthesis. asm.orgnih.govnih.gov Ergosterol is a vital sterol component in fungal cell membranes, analogous to cholesterol in mammalian cells. Azole antifungals, a class to which some benzimidazoles are functionally related, act by inhibiting the enzyme lanosterol (B1674476) 14-α-demethylase (encoded by the ERG11 gene), a cytochrome P450 enzyme. asm.orgresearchgate.netresearchgate.net

This enzyme is critical for the conversion of lanosterol to ergosterol. researchgate.netresearchgate.net Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic 14-α-methylated sterol precursors in the fungal cell membrane. asm.orgresearchgate.net This disruption alters membrane fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth. asm.orgresearchgate.net Studies on a specific antifungal benzimidazole derivative, (S)-2-(1-aminoisobutyl)-1-(3-chlorobenzyl)benzimidazole, confirmed that it targets Erg11p, leading to a block in the ergosterol pathway and the accumulation of novel sterol metabolites. asm.orgnih.govnih.gov

Antitubercular Activity: DprE1 Inhibition and Nitroreductase Activation in Mycobacteria

The antitubercular activity of nitro-aromatic compounds, including nitrobenzimidazole analogues, often relies on their function as prodrugs that require reductive activation within the mycobacterial cell. nih.govnih.gov This activation is mediated by specific mycobacterial nitroreductases, such as the deazaflavin-dependent nitroreductase (Ddn), which utilizes the cofactor F420. nih.govnih.gov This enzymatic reduction converts the relatively inert nitro group of the prodrug into reactive nitrogen species, such as a nitroso derivative, which is the ultimate cytotoxic agent. nih.govresearchgate.netnih.gov

A key target for these activated compounds in Mycobacterium tuberculosis is decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). researchgate.netnih.govpatsnap.com DprE1 is a vital flavoenzyme essential for the biosynthesis of the mycobacterial cell wall components arabinogalactan (B145846) and lipoarabinomannan. patsnap.comsci-hub.st The reactive nitroso intermediate of the drug forms a covalent bond with a critical cysteine residue (Cys387) in the active site of DprE1. researchgate.netnih.govnih.gov This irreversible, covalent inhibition blocks the synthesis of essential cell wall precursors, compromising the cell wall's integrity and leading to bacterial death. nih.govpatsnap.com This mechanism of action is characteristic of several potent antitubercular agents, including benzothiazinones (BTZs), and is the proposed pathway for nitrobenzimidazole analogues. researchgate.netnih.gov

Molecular Mechanisms of Anticancer Action

In addition to their antimicrobial properties, this compound analogues exhibit significant anticancer activity through mechanisms that interfere with DNA replication and cell division.

Human Topoisomerase I (Hu Topo I) Inhibition and DNA Interaction

Several benzimidazole analogues have been identified as potent inhibitors of Human Topoisomerase I (Hu Topo I), an essential enzyme that manages DNA topology during replication, transcription, and recombination. semanticscholar.orgnih.govebrary.net Hu Topo I relieves torsional stress in DNA by creating a transient single-strand break, allowing the DNA to unwind, and then religating the strand. nih.govebrary.net

Table 2: Topoisomerase I Inhibitory Activity of Selected Benzimidazole Analogues
CompoundActivityConcentrationReference
DMASelective inhibition of Hu Topo INot specified nih.gov
Compound 4bSignificant inhibitory activityNot specified acs.org
Compound 4hSignificant inhibitory activityNot specified acs.org

Apoptosis Induction Pathways and Cell Cycle Arrest (e.g., G2/M arrest)

A primary consequence of the DNA damage induced by benzimidazole analogues is the activation of programmed cell death, or apoptosis, and the halting of the cell division cycle. nih.govnih.govisom.ca Numerous studies have shown that these compounds can induce cell cycle arrest, particularly at the G2/M checkpoint. nih.govresearchgate.net This checkpoint prevents cells with damaged DNA from entering mitosis (M phase), providing an opportunity for DNA repair. If the damage is too severe to be repaired, the cell is directed towards apoptosis. nih.gov

Treatment of cancer cells with benzimidazole derivatives has been shown to upregulate the expression of tumor suppressor proteins like p53 and its downstream target, p21. nih.govresearchgate.netiiarjournals.org The p21 protein is a cyclin-dependent kinase (CDK) inhibitor that can block the activity of the Cyclin B1/CDK1 complex, which is essential for entry into mitosis. nih.govresearchgate.net By inhibiting this complex, the cell cycle is arrested in the G2 phase. This sustained arrest ultimately triggers the intrinsic apoptotic pathway, often mediated by mitochondrial injury and the activation of caspase enzymes, leading to the systematic dismantling of the cancer cell. nih.govisom.ca

Table 3: Effect of Benzimidazole Analogues on Cancer Cell Cycle
Compound TypeEffectMechanismCell LineReference
Flubendazole, Mebendazole (B1676124)G2/M Phase ArrestMediated by P53/P21/cyclin B1 pathwayGlioblastoma (U87, U251) nih.govnih.gov
CCL299G1 Phase ArrestActivation of p53-p21 pathwayHepG2, HEp-2 iiarjournals.org

Tubulin Binding and Perturbation of Cellular Mitosis

Analogues of this compound, belonging to the broader benzimidazole class of compounds, have been identified as potent inhibitors of microtubule dynamics. Microtubules are essential cytoskeletal polymers involved in critical cellular processes, most notably mitosis. By interfering with the polymerization of tubulin, the protein subunit of microtubules, these compounds can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis. nih.govnih.gov

The mechanism of action for many of these benzimidazole derivatives involves binding to the colchicine-binding site on β-tubulin. nih.govnih.gov This interaction prevents the assembly of αβ-tubulin heterodimers into microtubules, thereby inhibiting their formation. Nocodazole, a well-known benzimidazole derivative, is a potent antitubulin agent that operates through this mechanism. nih.gov

Research has led to the design of novel hybrid analogues that combine the benzimidazole scaffold with moieties from other known tubulin inhibitors, such as combretastatin (B1194345) A-4, to enhance potency. nih.gov For instance, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) has been shown to induce G2-M phase arrest in cervical cancer cells, a hallmark of microtubule-targeting agents, and stimulate mitochondria-dependent apoptosis. nih.gov The inhibitory concentration (IC50) values for tubulin polymerization for some of these compounds are in the low micromolar range, indicating significant biological activity. nih.govmdpi.com

Table 1: Tubulin Polymerization Inhibition by Benzimidazole Analogues
CompoundDescriptionTubulin Polymerization Inhibition (IC50)Reference
Analogue 12a2,3-diarylquinoline derivative2.06 µM mdpi.com
Analogue 7aBenzimidazole-Combretastatin Hybrid1.6 µM mdpi.com
Analogue 25bBenzimidazole-Cinnamide Hybrid3.4 µM mdpi.com
ADAM Analogue 15Alkenyldiarylmethane3.7 ± 0.3 µM nih.gov
ADAM Analogue 16Alkenyldiarylmethane2.8 ± 0.2 µM nih.gov

Mechanistic Basis for Other Pharmacological Activities

Benzimidazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymatic pathways involved in the inflammatory response. nih.gov A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of prostaglandins, critical mediators of inflammation. nih.gov Certain 1,2-diphenylbenzimidazole (B1360257) derivatives have been specifically investigated for their ability to selectively inhibit COX-2 over COX-1, which is a desirable characteristic for reducing inflammatory symptoms with a lower risk of gastrointestinal side effects. nih.gov

In addition to COX inhibition, these analogues can modulate the production of nitric oxide (NO), another important inflammatory mediator. The overproduction of NO by inducible nitric oxide synthase (iNOS) is associated with chronic inflammation. nih.gov Studies have shown that specific benzimidazole compounds can effectively diminish the production of NO in vitro. nih.gov For example, the compound 2-(4-bromophenyl)-1-(4-nitrophenyl)-1H-benzo[d]imidazole exhibited potent inhibition of COX-2, while derivatives like N-(4-(2-(4-bromophenyl)-1H-benzo[d]imidazol-1-yl)phenyl)acetamide were effective in reducing NO production. nih.gov Another study identified a 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative with potent inhibitory activity on both nitric oxide and TNF-α production, showing IC50 values of 0.86 µM and 1.87 µM, respectively. nih.gov

Table 2: Anti-inflammatory Activity of Benzimidazole Analogues
CompoundTargetInhibitory ActivityReference
2-(4-bromophenyl)-1-(4-nitrophenyl)-1H-benzo[d]imidazoleCOX-2Most effective in series nih.gov
N-(4-(2-(4-bromophenyl)-1H-benzo[d]imidazol-1-yl)phenyl)acetamideNitric Oxide (NO) ProductionSignificant reduction nih.gov
N-(4-(2-(4-chlorophenyl)-1H-benzo[d]imidazol-1-yl)phenyl)acetamideNitric Oxide (NO) ProductionSignificant reduction nih.gov
Compound 129Nitric Oxide (NO) ProductionIC50 = 0.86 µM nih.gov
Compound 129TNF-α ProductionIC50 = 1.87 µM nih.gov

The benzimidazole scaffold is a key pharmacophore in the development of antiviral agents, particularly against Human Immunodeficiency Virus Type 1 (HIV-1). researchgate.net One of the primary mechanisms of action is the inhibition of the viral enzyme reverse transcriptase (RT). uctm.edu Certain benzimidazole analogues function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These molecules bind to an allosteric pocket on the HIV-1 RT, which is distinct from the active site. This binding induces a conformational change in the enzyme, distorting the catalytic residues and thereby inhibiting the conversion of viral RNA into DNA, a crucial step in the viral replication cycle. uctm.edu

Another sophisticated antiviral mechanism involves the host's own cellular defense systems. Human APOBEC3G (A3G) is a potent antiviral protein that can be incorporated into new virions and disrupt replication. researchgate.netnih.gov However, the HIV-1 Vif (Virion Infectivity Factor) protein counteracts this by targeting A3G for degradation. nih.gov Specific benzimidazole derivatives have been developed that protect A3G from Vif-mediated degradation. By disrupting the Vif-A3G interaction, these compounds preserve the cell's intrinsic antiviral activity. researchgate.netnih.gov Research has identified compounds with exceptionally high potency in this regard, with IC50 values in the low nanomolar range for inhibiting HIV-1 replication. nih.gov

Table 3: Anti-HIV-1 Activity of Benzimidazole Analogues
CompoundMechanism of ActionAnti-HIV-1 Replication (IC50)Reference
NSC 625487 (TBZ)HIV-1 Reverse Transcriptase Inhibition (NNRTI)Not specified uctm.edu
Compound 14Protection of APOBEC3G protein3.45 nM nih.gov
Compound 26Protection of APOBEC3G protein58.03 nM nih.gov
Compound 696Interference with Gag:Gag interactions/capsid transport2.3 ± 0.6 µM nih.gov

Benzimidazole analogues have emerged as promising anti-virulence agents through the disruption of quorum sensing (QS) in pathogenic bacteria like Pseudomonas aeruginosa. nih.govprinceton.edu QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and the formation of biofilms. nih.govnih.gov Instead of killing the bacteria, these inhibitors disarm them, which may impose less selective pressure for the development of resistance. nih.gov

A key target in P. aeruginosa is the Pseudomonas quinolone signal (pqs) system, which is regulated by the transcriptional activator PqsR (also known as MvfR). nih.govnih.gov PqsR controls the expression of numerous virulence genes and is critical for biofilm maturation. nih.gov Researchers have developed potent benzimidazole-based PqsR antagonists. nih.govnih.gov These compounds act as inhibitors, likely by binding to the ligand-binding domain of PqsR and preventing its activation. frontiersin.org This inhibition leads to a significant reduction in the production of PqsR-controlled virulence factors, such as pyocyanin (B1662382) and 2-alkyl-4(1H)-quinolones (AQs), and can disrupt biofilm formation. nih.govfrontiersin.org A notable example, compound 6f , demonstrated potent inhibition of a PqsR-controlled reporter at submicromolar concentrations. nih.govnih.gov

Table 4: PqsR Antagonist Activity of Benzimidazole Analogues in P. aeruginosa
CompoundDescriptionPqsR Inhibition (IC50)Effect on VirulenceReference
Inhibitor 1Initial Hit Compound3.2 µM (in PAO1-L)Not specified nih.govnih.gov
Compound 6fOptimized 1H-benzo[d]imidazoleSubmicromolarSignificant inhibition of pyocyanin and AQ production nih.govnih.gov
Compound 40Optimized PqsR Antagonist0.25 ± 0.12 µM (in PAO1-L)Significant inhibition of pyocyanin production frontiersin.org
M64Benzamide-benzimidazoleNot specifiedIn vivo activity in a mouse lung infection model frontiersin.org

Derivatives of benzimidazole are recognized as effective inhibitors of α-amylase and α-glucosidase, enzymes crucial for carbohydrate digestion. acs.orgnih.gov These enzymes, located in the intestine, break down complex carbohydrates into absorbable monosaccharides like glucose. mdpi.comnih.gov Inhibiting their activity is a key therapeutic strategy for managing type 2 diabetes mellitus by delaying carbohydrate digestion and thus reducing postprandial hyperglycemia. nih.govresearchgate.net

A wide array of benzimidazole analogues has been synthesized and evaluated for this purpose. acs.orgnih.gov Structure-activity relationship (SAR) studies have shown that the inhibitory potency can be finely tuned by altering the substituents on the benzimidazole core. nih.gov For instance, the introduction of small, electronegative groups or those capable of hydrogen bonding can enhance inhibitory potential. nih.gov Many of these synthesized compounds exhibit moderate to excellent inhibitory activities, with IC50 values often falling in the low micromolar range, in some cases surpassing the potency of acarbose, a standard clinical drug. nih.gov

Table 5: Inhibition of α-Amylase and α-Glucosidase by Benzimidazole Analogues
Compound SeriesTarget EnzymeIC50 Value Range (µM)Reference
Benzimidazole-Thiazole Hybrids (1-17)α-Amylase1.30 - 38.60 nih.gov
α-Glucosidase2.70 - 42.30 nih.gov
Compound 14Yeast & Rat Intestinal α-Glucosidase99.4 (Rat Intestinal)
Compound 3cα-Glucosidase0.92 ± 0.01 mdpi.com
Compound 3fα-Amylase0.64 ± 0.01 mdpi.com
Compound 3pα-Glucosidase0.78 ± 0.05 mdpi.com

Beyond proteins and DNA, RNA has emerged as a viable therapeutic target, and benzimidazole derivatives have shown a capacity to interact with specific RNA structures. nih.govacs.org While some benzimidazoles, like Hoechst 33258, are well-known minor groove binders of DNA, structural modifications can be introduced to shift their binding preference towards RNA. nih.govnih.gov Specifically, the addition of bulky groups to the phenolic side chain can sterically hinder binding to the narrow DNA minor groove, thereby favoring interactions with more complex RNA topologies. nih.gov

Studies have utilized combinatorial screening to identify specific RNA internal loop motifs that are recognized with high affinity and specificity by designer benzimidazole molecules. nih.govacs.org This approach has established that these small molecules can bind to distinct RNA structures with dissociation constants (Kd) ranging from the low micromolar to the nanomolar regime. nih.gov The ability to selectively target functional RNA motifs opens up the possibility of modulating various aspects of RNA metabolism, including translation and regulation of gene expression. This represents a promising, though still largely underexploited, avenue for therapeutic intervention. nih.gov

Table 6: Binding Affinities of Benzimidazole Analogues to RNA Internal Loops
CompoundDescriptionBinding Affinity (Kd) RangeReference
Compound 8Azide-functionalized Hoechst 33258 derivative~100 - 1200 nM nih.gov
Compound 9Benzimidazole with steric bulk on phenolic side chain1000 - 3000 nM nih.gov
Compound 11Benzimidazole with steric bulk on phenolic side chain1000 - 20,000 nM nih.gov

Emerging Research Directions and Future Perspectives for 4 Nitro 1h Benzo D Imidazol 6 Ol

Design and Synthesis of Multi-Targeting Agents Based on the 4-Nitro-1H-benzo[d]imidazol-6-ol Scaffold

The development of multi-targeting agents, which can modulate multiple biological pathways simultaneously, is a promising strategy for treating complex diseases like cancer and inflammatory disorders. impactfactor.org The this compound scaffold is an attractive starting point for designing such agents. Researchers are exploring how modifications to this core can yield derivatives that interact with several targets. For instance, benzimidazole (B57391) derivatives have been designed to target both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key in inflammatory pathways. impactfactor.org

The synthesis of these complex molecules often involves multi-step processes. A common approach is the condensation of a substituted o-phenylenediamine (B120857) with an appropriate aldehyde or carboxylic acid. nih.gov For the this compound scaffold, this could involve creating hybrid molecules that combine its structural features with other pharmacophores known to hit specific targets. For example, a research team designed and synthesized benzo-[d]-imidazo-[2,1-b]-thiazole derivatives, with one nitro-substituted compound showing potent and selective activity against Mycobacterium tuberculosis. rsc.org This highlights the potential of the nitro-benzimidazole core in creating targeted agents.

Derivative ClassTargeted Biological Pathways/MoleculesPotential Therapeutic ApplicationReference
Benzimidazole-ThiazolidinedionesMultiple cancer cell lines (prostate, cervical, bone, lung)Anticancer nih.gov
Diaryl BenzimidazolesMEK protein (in various human malignancies)Anticancer nih.gov
Benzimidazole-ChalconesTopoisomerase II (Topo II)Anticancer nih.gov
Benzimidazole-PiperidinesNitric oxide and TNF-α productionAnti-inflammatory nih.gov

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govmdpi.com These computational tools can analyze vast datasets to predict the biological activity, physicochemical properties, and potential toxicity of novel molecules, thereby streamlining the development process. ijhespub.org

For the this compound scaffold, AI and ML can be employed in several ways:

Virtual Screening: ML models can screen large virtual libraries of compounds derived from the this compound core to identify those with the highest probability of binding to a specific biological target. mdpi.com

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models, often built using machine learning algorithms like Artificial Neural Networks (ANN), can predict the biological activity of new derivatives based on their structural features. researchgate.net This allows chemists to prioritize the synthesis of the most promising compounds.

ADMET Prediction: AI tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify potential liabilities early in the drug discovery pipeline. nih.gov

Studies have already demonstrated the successful application of these techniques to the broader benzimidazole class. For example, QSAR and ANN models have been effectively used to predict the antiproliferative activity of benzimidazole derivatives against breast cancer cell lines. researchgate.net

AI/ML ApplicationDescriptionImpact on Drug DiscoveryRepresentative Algorithms
Lead Identification Identifies novel compounds with high potential against a target.Reduces time and cost of initial screening.Support Vector Machine (SVM), Random Forest (RF) researchgate.net
QSAR Modeling Predicts biological activity based on molecular structure.Guides rational design and optimization of leads.Artificial Neural Network (ANN), Multiple Linear Regression (MLR) mdpi.comresearchgate.net
ADMET Prediction Forecasts pharmacokinetic and toxicity profiles.Minimizes late-stage failures due to poor properties.Deep Neural Networks (DNN), Random Forest (RF) nih.gov
De Novo Drug Design Generates entirely new molecular structures with desired properties.Expands chemical space for novel drug candidates.Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs)

Exploration of Novel Biological Targets Beyond Current Pharmacological Applications

While benzimidazoles are known for their anticancer, antimicrobial, and anti-inflammatory properties, the unique structure of this compound may allow it to interact with novel biological targets. researchgate.net The nitro group, in particular, can undergo bioreduction in cellular environments to form reactive intermediates capable of interacting with various cellular components.

Emerging research on benzimidazole derivatives points to several new therapeutic avenues:

Antiviral Agents: Certain benzimidazole derivatives have shown activity against a range of viruses, suggesting a potential application in developing new antiviral therapies. researchgate.net

Neurodegenerative Diseases: Some studies are investigating the potential of benzimidazole compounds in the context of Alzheimer's disease. researchgate.net

Antiparasitic Drugs: The benzimidazole scaffold is a key component in several anthelmintic drugs, and new derivatives are being tested against parasites like Leishmania mexicana. mdpi.com

Quorum Sensing Inhibition: Researchers have designed 1H-benzo[d]imidazole-based inhibitors of PqsR, a key protein in the quorum sensing system of Pseudomonas aeruginosa, which could serve as an adjuvant therapy for infections. acs.org

The exploration of these novel targets for this compound will likely involve high-throughput screening campaigns and mechanism-of-action studies to uncover new pharmacological potential.

Development of Sustainable and Eco-Friendly Synthetic Methodologies for Production

The principles of green chemistry are becoming increasingly important in the pharmaceutical industry to reduce environmental impact and improve efficiency. ijarsct.co.in Traditional methods for synthesizing benzimidazoles often involve harsh conditions, toxic solvents, and costly procedures. ijarsct.co.in

Future research will focus on developing sustainable and eco-friendly methods for the production of this compound and its derivatives. Key strategies include:

Green Catalysts: The use of recyclable and non-toxic catalysts, such as Erbium(III) triflate (Er(OTf)₃) or nano-ZnO, can significantly improve the environmental profile of the synthesis. nih.govnih.govresearchgate.net

Eco-Friendly Solvents: Replacing hazardous organic solvents with water, ethanol, or ionic liquids minimizes pollution. mdpi.comnih.gov

Energy-Efficient Methods: Techniques like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.com

Recent studies have highlighted successful green approaches for benzimidazole synthesis, such as using copper(II)-loaded alginate hydrogel beads as a recyclable catalyst in a water-ethanol solvent system, achieving high yields in under an hour at room temperature. nih.gov

Green Synthesis StrategyExampleAdvantagesReference
Use of Green Catalyst Er(OTf)₃High selectivity, avoids tedious work-up procedures. nih.govmdpi.com
Use of Nanoparticle Catalyst ZnO-NPsHigh yield, short reaction time, recyclable catalyst. nih.govresearchgate.net
Use of Green Solvents Water, Ionic LiquidsReduced environmental pollution, increased safety. mdpi.com
Microwave Irradiation N/ARapid, efficient, reduces need for harmful solvents. mdpi.com
Biocatalysis Natural acid from Citrus hystrix DC leavesEnvironmentally friendly, cost-effective. ijarsct.co.in

Advanced Mechanistic Investigations Utilizing Omics Technologies

To fully understand the therapeutic potential and biological effects of this compound, advanced mechanistic studies are required. "Omics" technologies, such as proteomics and metabolomics, offer powerful tools to investigate how this compound interacts with complex biological systems on a global scale.

Proteomics: This technology can be used to identify the specific protein targets of a compound. For instance, a proteomics-based approach could identify proteins that are covalently modified by the reactive intermediates of this compound, providing direct insight into its mechanism of action. An integrated metabolomic and proteomic platform has been successfully used to identify natural product inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov

Metabolomics: By analyzing changes in the cellular metabolome after treatment with the compound, researchers can understand its impact on metabolic pathways. This can reveal off-target effects or identify biomarkers of drug response. Metabolic characterization has been crucial in understanding the disposition of new synthetic opioids from the benzimidazole class (nitazenes). frontiersin.org

These advanced investigations will be critical for optimizing the therapeutic properties of agents derived from the this compound scaffold and for ensuring their safety and efficacy in future clinical applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.